molecular formula C16H18ClN3O2S2 B3654669 4-(2-{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE

4-(2-{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE

Cat. No.: B3654669
M. Wt: 383.9 g/mol
InChI Key: FDYWZBZWPRQWEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE is a complex organic compound that features a sulfonamide group, a carbothioyl group, and a chlorinated aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE typically involves multiple steps:

    Formation of the Aniline Derivative: The starting material, 3-chloro-2-methylaniline, is reacted with thiophosgene to form the corresponding isothiocyanate.

    Coupling Reaction: The isothiocyanate is then reacted with 2-aminoethylbenzenesulfonamide under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and thioamide groups.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.

    Substitution: The chlorinated aniline moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfonic acids or N-oxides.

    Reduction: Products may include amines or thiols.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block for various chemical reactions.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying protein function.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 4-(2-{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The carbothioyl group may also interact with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-CHLORO-N-(2,2,2-TRICHLORO-1-{[(2,6-DIBROMO-4-METHYLANILINO)CARBOTHIOYL]AMINO}ETHYL)ACETAMIDE
  • 4-[(1,2-DIHYDRO-2-OXO-3H-INDOL-3-YLIDENE)AMINO]N(4,6-DIMETHYL-2-PYRIMIDINYL)-BENZENE DERIVATIVES

Uniqueness

4-(2-{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S2/c1-11-14(17)3-2-4-15(11)20-16(23)19-10-9-12-5-7-13(8-6-12)24(18,21)22/h2-8H,9-10H2,1H3,(H2,18,21,22)(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYWZBZWPRQWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE
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4-(2-{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE
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4-(2-{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE
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4-(2-{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE
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4-(2-{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE
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4-(2-{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}ETHYL)-1-BENZENESULFONAMIDE

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